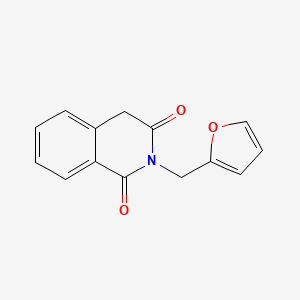
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a furan ring and an isoquinoline ring, making it a valuable tool for medicinal chemistry, organic synthesis, and other research areas. In
Applications De Recherche Scientifique
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione has been extensively studied for its potential applications in various research areas. It has been shown to have significant anticancer activity, inhibiting the growth of various cancer cell lines. It also has potential as an antibacterial and antifungal agent, with studies showing its effectiveness against several bacterial and fungal strains. Additionally, it has been studied for its potential use in organic synthesis, as a chiral auxiliary and a building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione involves its interaction with various cellular targets, including DNA, enzymes, and proteins. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the cell cycle. Additionally, it has been shown to inhibit bacterial and fungal growth by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione are still being studied. However, it has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research. It has also been shown to have good solubility and stability, making it a valuable tool for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione in lab experiments include its high potency and selectivity, as well as its low toxicity and minimal side effects. However, its limitations include its limited availability and high cost, as well as the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione. These include further studies on its anticancer, antibacterial, and antifungal activities, as well as its potential use in other fields such as organic synthesis and drug development. Additionally, there is a need for more efficient and cost-effective synthesis methods, as well as further studies on its mechanism of action and biochemical and physiological effects. Overall, 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione is a promising compound with significant potential for various research areas.
Méthodes De Synthèse
The synthesis of 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione involves several steps, including the preparation of 2-aminobenzophenone, which is then reacted with furfural and acetic anhydride. The resulting product is then oxidized with potassium permanganate to yield 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione. This method has been optimized and improved over the years, resulting in higher yields and purity of the final product.
Propriétés
IUPAC Name |
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13-8-10-4-1-2-6-12(10)14(17)15(13)9-11-5-3-7-18-11/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBBNSSGSSOLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

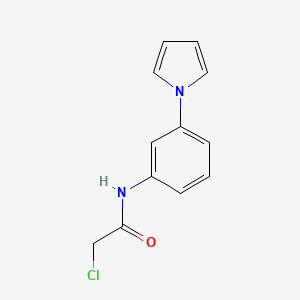
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7464109.png)
![3-bromo-N-[3-cyano-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B7464116.png)
![N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B7464123.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7464128.png)
![4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B7464141.png)
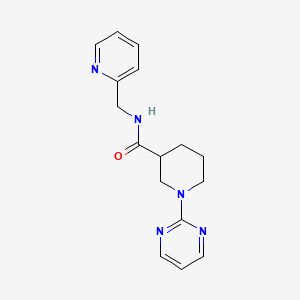
![(3,4,5,6-tetrahydro-2H-azepin-7-ylamino) N-[butyl(methylsulfonyl)carbamoyl]carbamate](/img/structure/B7464157.png)
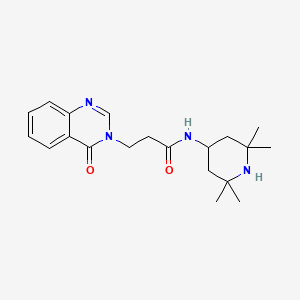
![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2H-chromen-2-imine](/img/structure/B7464167.png)
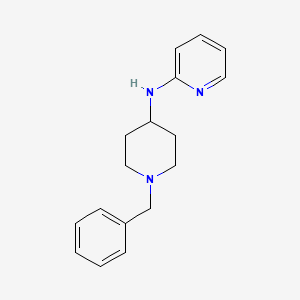
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B7464191.png)
![N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B7464197.png)
![7-Methyl-5-phenyl-1-piperidin-1-yl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-c][1,5,2]oxazaphosphinine 1-oxide](/img/structure/B7464216.png)